molecular formula C14H20ClN3O3 B2521450 2-chloro-1-{4-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]piperazin-1-yl}propan-1-one CAS No. 2411230-60-7

2-chloro-1-{4-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]piperazin-1-yl}propan-1-one

Cat. No.: B2521450
CAS No.: 2411230-60-7
M. Wt: 313.78
InChI Key: NYIGXRVMJNDFMI-UHFFFAOYSA-N
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Description

2-chloro-1-{4-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]piperazin-1-yl}propan-1-one is a complex organic compound that features a piperazine ring substituted with a 3,5-dimethyl-1,2-oxazole moiety and a chloroacetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-{4-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]piperazin-1-yl}propan-1-one typically involves multiple steps. One common route includes the following steps:

    Formation of the 3,5-dimethyl-1,2-oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Acetylation of piperazine: The piperazine ring is acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-1-{4-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]piperazin-1-yl}propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

2-chloro-1-{4-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]piperazin-1-yl}propan-1-one has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Materials Science: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-chloro-1-{4-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]piperazin-1-yl}propan-1-one involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-1,3-dimethylimidazolinium chloride: Similar in structure but with an imidazole ring instead of an oxazole ring.

    3,5-dimethyl-1,2-oxazole derivatives: Compounds with similar oxazole moieties but different substituents.

Uniqueness

2-chloro-1-{4-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]piperazin-1-yl}propan-1-one is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

2-chloro-1-[4-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClN3O3/c1-9(15)14(20)18-6-4-17(5-7-18)13(19)8-12-10(2)16-21-11(12)3/h9H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYIGXRVMJNDFMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)N2CCN(CC2)C(=O)C(C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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